4-Fluoroaniline

Overview

Description

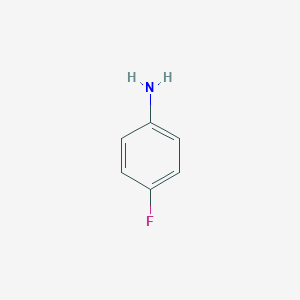

4-Fluoroaniline is an organofluorine compound with the chemical formula C6H6FN . It is a colorless liquid and one of the three isomers of fluoroaniline. This compound is widely used as a precursor in various applications, including medicinal chemistry and the production of fungicides and fentanyl analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoroaniline can be synthesized through the hydrogenation of 4-nitrofluorobenzene. This process involves the reduction of the nitro group to an amino group using hydrogen gas in the presence of a catalyst, such as palladium on carbon .

Industrial Production Methods

In industrial settings, this compound is typically produced via the nitrobenzene method, which involves deoxygenation, hydrogenation, and fluorination steps .

Chemical Reactions Analysis

Hydrogenation and Debenzylation

4-Fluoroaniline participates in hydrogenation reactions, particularly in multi-step syntheses involving protective groups. Pd-catalyzed hydrogenation of N-benzyl-4-fluoroaniline (NB4FA) proceeds via two competing pathways:

-

Debenzylation : Removal of the benzyl group yields this compound (4-FA) and toluene.

-

Defluorination : Hydrogenolysis of the C–F bond produces aniline as a by-product .

Table 1: Hydrogenation Pathways of NB4FA

| Pathway | Conditions | Products | Kinetic Model |

|---|---|---|---|

| Debenzylation | 50°C, 10 bar H₂, ethanol | 4-FA + toluene | Langmuir-Hinshelwood |

| Defluorination | Elevated H₂ pressure (>20 bar) | Aniline + HF | Competitive adsorption |

Key factors influencing selectivity:

-

Solvent polarity : Ethanol favors debenzylation over defluorination .

-

Temperature : Higher temperatures (>60°C) accelerate defluorination .

Metabolic Transformations

In biological systems, this compound undergoes oxidative and conjugative metabolism:

Hydroxylation

-

Ortho-hydroxylation : Forms 2-amino-5-fluorophenol, which is sulfated (30% of dose) .

-

Para-hydroxylation : Leads to defluorination and subsequent acetylation, yielding paracetamol metabolites (10% of dose) .

Dehalogenation

Three enzymatic pathways contribute to fluoride release:

-

Monooxygenation : Microsomal CYP450 enzymes oxidize the fluorinated position, releasing F⁻ and forming reactive quinoneimines .

-

Semiquinoneimine binding : Fluorine loss via protein adduct formation .

-

Oxidative defluorination : Unstable hydroxylated intermediates decompose under aerobic conditions .

Table 2: Metabolic Fate of this compound in Rats

| Pathway | Metabolites | Excretion Form | Fluoride Yield |

|---|---|---|---|

| Ortho-hydroxylation | 2-amino-5-fluorophenyl sulfate | Sulfate conjugate | 0% |

| Para-hydroxylation | Paracetamol sulfate/glucuronide | Conjugated derivatives | 100% (F⁻) |

| N-Deacetylation | 4-FA → Aniline derivatives | Free/Cysteine adducts | Variable |

Stability and Reactivity

This compound demonstrates:

Scientific Research Applications

Overview

4-Fluoroaniline is a colorless liquid and one of the three isomers of fluoroaniline. It is primarily used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. The compound is known for its role in medicinal chemistry and environmental studies due to its biochemical properties.

Scientific Research Applications

This compound is extensively utilized in scientific research across multiple disciplines:

- Chemistry : Serves as a building block for synthesizing various organic compounds.

- Biology : Used to study enzyme interactions and metabolic pathways.

- Medicine : Acts as a precursor for synthesizing drugs such as fluoxetine (an antidepressant) and parafluorofentanyl (an analgesic).

- Industry : Employed in producing fungicides and as an intermediate in manufacturing plant growth regulators.

Pharmaceuticals

This compound is crucial in synthesizing several pharmaceutical compounds. Notable applications include:

| Compound | Application |

|---|---|

| Fluoxetine | Treatment of depression and anxiety |

| Parafluorofentanyl | Analgesic for severe pain management |

| Antipsychotics | Various formulations |

Agrochemicals

In agriculture, this compound serves as a key intermediate in the production of agrochemicals such as:

| Agrochemical | Function |

|---|---|

| Flonicamid | Insecticide effective against aphids |

| Herbicides | Control of unwanted plant species |

Dyes and Pigments

The compound is also used in dye production, particularly fluorescent dyes for biological imaging:

| Dye Type | Application |

|---|---|

| Fluorescent Dyes | Biological imaging and diagnostics |

| Textile Dyes | Enhanced color fastness |

Polymers

This compound plays a significant role in polymer chemistry:

| Polymer Type | Application |

|---|---|

| Polyurethanes | Production of foams and coatings |

| Polyester Resins | Manufacturing durable materials |

Biochemical Properties

The compound exhibits notable biochemical properties that influence its applications:

- Metabolism : Can be metabolized to form 4-fluorocatechol, which undergoes further degradation.

- Toxicity : Exhibits toxicity towards aquatic organisms; LC50 value for Daphnia magna is 3.2 mg/L.

- Environmental Impact : Studies indicate potential implications for male reproductive health due to metabolic byproducts .

Case Study 1: Antioxidant Activity

Research has shown that derivatives of this compound exhibit promising antioxidant properties. In vitro studies demonstrated significant inhibitory effects on enzymes critical for diabetes management:

- Enzymes Targeted : α-amylase and α-glucosidase

- IC50 Values : Lower than catechin, indicating strong antioxidant potential.

Case Study 2: Environmental Toxicology

A study utilizing NMR-based methods explored the metabolic fate of this compound in humans. The rapid conversion into paracetamol raised concerns regarding reproductive health implications, necessitating further investigation into occupational exposure risks .

Mechanism of Action

4-Fluoroaniline exerts its effects by reacting with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoroaniline

- 3-Fluoroaniline

- 4-Chloroaniline

- 4-Trifluoromethylaniline

Uniqueness

4-Fluoroaniline is unique due to its specific position of the fluorine atom on the benzene ring, which influences its reactivity and the types of reactions it undergoes. This positional isomerism allows for distinct applications in medicinal chemistry and industrial processes .

Biological Activity

4-Fluoroaniline (4-FA) is an aromatic amine that has garnered attention due to its potential biological activities and implications in environmental toxicology. This article explores the biological activity of this compound, focusing on its metabolic pathways, toxicological effects, and potential applications in various fields.

Metabolism and Toxicity

This compound is primarily metabolized through conjugation pathways, which have been studied in various organisms including earthworms. A significant study demonstrated that earthworms exposed to 4-FA exhibited dose-dependent metabolism, resulting in the formation of metabolites such as N-beta-glucoside and gamma-glutamyl conjugates. At high doses, one predominant metabolite was identified, indicating a potential pathway for xenobiotic metabolism in soil organisms .

Key Findings:

- Metabolites Identified : N-beta-glucoside conjugate and gamma-glutamyl conjugate.

- Toxic Effects : High doses led to mortality within 24 hours, while lower doses resulted in observable metabolic changes without mortality .

Case Study 1: Earthworm Exposure

A study assessed the metabolic impact of this compound on the earthworm species Eisenia veneta. The research utilized high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to analyze metabolic changes. The results indicated a significant decrease in maltose concentrations among treated worms, suggesting alterations in carbohydrate metabolism due to 4-FA exposure .

| Parameter | Control | This compound Treated |

|---|---|---|

| Maltose Concentration | Baseline | Decreased |

| Metabolite Formation | None | N-beta-glucoside, gamma-glutamyl conjugate |

Case Study 2: Human Health Implications

In humans, the metabolic fate of this compound has been studied using NMR-based methods. The compound is rapidly converted into paracetamol, which raises concerns regarding its potential to impair male reproductive development. This conversion highlights the need for further investigation into the implications of 4-FA exposure in occupational and environmental settings .

Antioxidant and Antidiabetic Activities

Recent research has indicated that derivatives of this compound exhibit promising antioxidant and antidiabetic properties. In vitro studies have shown that Schiff bases derived from halogenated anilines, including 4-FA, possess significant inhibitory effects on enzymes like α-amylase and α-glucosidase, which are critical targets for diabetes management .

Antioxidant Activity Assessment:

- DPPH Radical Scavenging Assay : Compounds exhibited excellent antioxidant activity with IC50 values lower than that of catechin.

- Potential Applications : These findings suggest that this compound derivatives could be explored as therapeutic agents for managing oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-fluoroaniline relevant to experimental design?

- Answer : this compound (4-FA) has a melting point of 72.7 °C, boiling point of 187 °C, density of 1.173 g/cm³, and a vapor pressure of 14–15 mbar at 43–45 °C . Its proton affinity (871.5 kJ/mol) and ionization energy (8.18 eV) influence gas-phase reactivity and stability in analytical methods like ion mobility spectrometry . These properties are critical for solvent selection, reaction temperature optimization, and interpreting spectroscopic data.

Q. How is this compound synthesized, and what are common contaminants?

- Answer : A two-step synthesis involves fluorination of p-chloronitrobenzene using activated potassium fluoride (KF) under catalytic conditions (e.g., quaternary ammonium salts), followed by catalytic hydrogenation of p-fluoronitrobenzene to 4-FA . Key contaminants include residual fluorinated intermediates (e.g., 2-nitro-4-fluoroacetanilide) and isomers (e.g., 2-fluoroaniline), which require purification via distillation or chromatography .

Q. What are the primary metabolic pathways of this compound in mammalian models?

- Answer : In rats, 4-FA undergoes ortho- and para-hydroxylation, forming fluoro-catechol and fluoro-hydroquinone metabolites, which are excreted via urine within 24 hours (>80% elimination). Dosing (50–100 mg/kg) and species-specific cytochrome P450 activity influence metabolite ratios . NMR and LC-MS are used to track isotopic labeling (e.g., ¹³C) for pathway validation .

Q. What safety precautions are necessary when handling this compound?

- Answer : 4-FA is toxic (rat oral LD₅₀ = 417 mg/kg) and causes severe skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers away from oxidizers. Environmental disposal must comply with regulations for halogenated amines due to bioaccumulation risks .

Advanced Research Questions

Q. How do bacterial strains like Acinetobacter sp. TW and Ralstonia sp. FD-1 degrade this compound, and what are their optimal conditions?

- Answer :

| Parameter | Acinetobacter sp. TW | Ralstonia sp. FD-1 |

|---|---|---|

| Optimal pH | 6.5–7.5 | 7.0 |

| Optimal Temp | 30–35 °C | 30 °C |

| Tolerance Limit | 800 mg/L | 1,250 mg/L |

| Key Enzyme | Quorum-sensing regulators | Catechol 2,3-dioxygenase |

- Ralstonia FD-1 employs extradiol cleavage via catechol intermediates, while Acinetobacter TW relies on autoinducer-mediated bioaugmentation. LC-MS identifies meta-cleavage products (e.g., 4-fluorocatechol) .

Q. How can ion mobility spectrometry (HiKE-IMS) resolve structural isomerization of this compound?

- Answer : HiKE-IMS distinguishes 4-FA isomers by mobility shifts under controlled electric fields (40–90 Td) and buffer gases (N₂ vs. air). For example:

- Peak 1 : Molecular ion (111 Da, K₀ = 1.971 cm²/Vs in N₂).

- Peak 2 : Protonated amine (112 Da, K₀ = 1.794 cm²/Vs).

Discrepancies in mobility values between studies arise from temperature (250 °C vs. 43–45 °C) and field-heating effects . Computational modeling (e.g., IMoS) aids in assigning azepine-like rearrangements .

Q. What contradictions exist in reported degradation efficiencies of this compound across microbial species?

- Answer : Ralstonia FD-1 degrades 4-FA at 1,250 mg/L (pH 7, 30 °C) via catechol 2,3-dioxygenase, while Acinetobacter TW shows lower tolerance (800 mg/L) due to quorum-sensing dependencies . Contradictions arise from strain-specific enzyme kinetics and substrate inhibition thresholds. Comparative proteomics can identify rate-limiting steps.

Q. How does fluorine substitution impact the coordination chemistry of this compound in organometallic complexes?

- Answer : In Ru(II)-p-cymene complexes, 4-FA acts as a κN-donor ligand with a Ru–N bond length of 2.10 Å. The electron-withdrawing fluorine reduces ligand basicity, weakening metal-ligand binding compared to 4-methylaniline analogs . X-ray crystallography and ¹⁹F NMR reveal solvent-dependent ligand exchange equilibria .

Q. Data Contradictions and Methodological Considerations

Q. Why do NMR and LC-MS yield conflicting metabolite profiles for this compound in in vivo studies?

- Answer : NMR detects major hydroxylated metabolites (e.g., para-hydroxy-4-FA) but may miss trace intermediates, whereas LC-MS with high sensitivity identifies sulfated/glucuronidated conjugates. Isotope dilution (¹³C/¹⁵N labeling) and tandem MS/MS improve quantification accuracy .

Q. How can researchers optimize bacterial bioaugmentation systems for this compound-contaminated wastewater?

Properties

IUPAC Name |

4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZCOLNOCZKSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Record name | 4-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022027 | |

| Record name | 4-Fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-fluoroaniline is a light-colored oily liquid. Mixture of three isomers. Insoluble in water and denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Pale yellow liquid; [HSDB] Light gold colored liquid; [MSDSonline] | |

| Record name | 4-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Fluoroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3299 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

358.7 °F at 760 mmHg (USCG, 1999), 188 °C | |

| Record name | 4-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-FLUOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

165 °F (USCG, 1999), 74 °C | |

| Record name | 4-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Fluoroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3299 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 33 g/L at 20 °C, Soluble in ethanol and ether; slightly soluble in chloroform | |

| Record name | 4-FLUOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1725 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1725 at 20 °C/4 °C | |

| Record name | 4-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-FLUOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.0 [mmHg], 0.75 mm Hg (1 hectoPa) at 20 °C | |

| Record name | 4-Fluoroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3299 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-FLUOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Pale yellow liquid | |

CAS No. |

371-40-4; 87686-42-8, 371-40-4 | |

| Record name | 4-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Fluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=371-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-FLUOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60HI1G076Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-FLUOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

30.6 °F (USCG, 1999), -1.9 °C | |

| Record name | 4-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-FLUOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.